molecular formula C15H20F2N2O3 B13700347 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

Cat. No.: B13700347
M. Wt: 314.33 g/mol
InChI Key: YZOKVQJGCKPDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a 1-Boc-4,4-difluoro-3-piperidyl substituent at the 5-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidyl amine, while the 4,4-difluoro modification introduces steric and electronic effects. This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of pyridin-2(1H)-one scaffolds in drug discovery (e.g., as kinase inhibitors or protease modulators) .

Properties

Molecular Formula

C15H20F2N2O3

Molecular Weight

314.33 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20)

InChI Key

YZOKVQJGCKPDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Intermediate

  • The 4,4-difluoro-3-piperidyl fragment is typically synthesized by introducing fluorine atoms at the 4-position of a piperidine ring.
  • Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or other N-F reagents under controlled conditions, often at low temperatures to prevent over-fluorination or decomposition.
  • The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent coupling steps.

Preparation of the Pyridin-2(1H)-one Core

  • The pyridin-2(1H)-one moiety is synthesized or obtained commercially.
  • This heterocyclic core can be functionalized at the 5-position to allow coupling with the piperidine intermediate.
  • Typical methods involve nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the piperidyl substituent.

Coupling Reaction

  • The coupling of the Boc-protected 4,4-difluoro-3-piperidyl moiety to the pyridin-2(1H)-one core is often carried out using palladium-catalyzed Buchwald-Hartwig amination or similar cross-coupling techniques.
  • Conditions typically involve Pd(OAc)2 as the catalyst, appropriate phosphine ligands (e.g., XPhos), and a strong base such as sodium tert-butoxide in a suitable solvent like toluene at elevated temperatures (around 110–130 °C) under inert atmosphere for 24 hours.
  • This step yields the desired this compound compound in moderate to good yields (typically 30–60%) depending on reaction optimization.

Purification

  • The crude product is purified by column chromatography using solvents such as ethyl acetate and methanol mixtures or other appropriate eluents.
  • Final compounds are characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary of Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Fluorination of piperidine Selectfluor or N-F reagent, MeOH or THF, 0 °C to r.t. 30–60 Controlled fluorination at 4-position
Boc Protection Boc2O, base (e.g., triethylamine), DCM, r.t. 85–95 Standard protection of piperidine nitrogen
Coupling to pyridin-2(1H)-one Pd(OAc)2, XPhos, NaOtBu, toluene, 110–130 °C, 24 h 30–60 Buchwald-Hartwig amination
Purification Column chromatography (EtOAc/MeOH) - To obtain pure final compound

Research Findings and Optimization Notes

  • The presence of fluorine atoms at the 4-position of the piperidine ring enhances metabolic stability and potentially improves pharmacokinetic properties by increasing lipophilicity and reducing metabolic degradation.
  • Boc protection is essential to prevent side reactions during coupling and to improve solubility during purification.
  • Optimization of catalyst loading, ligand choice, and base is crucial to maximize coupling efficiency and yield.
  • Reaction temperature and time are balanced to minimize decomposition while ensuring complete conversion.
  • Purification methods are tailored to remove palladium residues and unreacted starting materials, ensuring high purity for biological testing.

Comparative Analysis with Related Piperidine Derivatives

Feature This compound Non-fluorinated analogs
Fluorination at piperidine 4-position Present (2 fluorines) Absent
Nitrogen protection Boc protected Boc or other protecting groups
Pharmacokinetic advantages Enhanced stability and bioavailability Lower metabolic stability
Synthetic complexity Moderate to high Moderate
Yield in coupling reactions 30–60% Generally higher (40–70%)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorinated piperidine ring participates in nucleophilic substitution (SN) reactions due to electron-withdrawing effects of fluorine atoms. Key observations:

Reaction Type Conditions Outcome Yield
DehydrofluorinationKOtBu/THF, 0°C → RTFormation of conjugated diene intermediates68–72%
Displacement with aminesDIPEA/DMF, 80°CPiperidine ring functionalization55–60%
  • Fluorine atoms at the 4,4-positions activate adjacent carbons for nucleophilic attack, enabling selective functionalization.

  • Steric hindrance from the Boc group directs substitution to the less hindered positions.

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine for further derivatization:

Deprotection Protocol

  • Reagent : 4M HCl in dioxane or TFA/CH₂Cl₂ (1:1)

  • Conditions : 2–4 hr, RT

  • Product : 5-(4,4-difluoro-3-piperidyl)pyridin-2(1H)-one hydrochloride

Post-Deprotection Reactions

Reaction Reagents Application
Reductive aminationNaBH₃CN, aldehydes/ketonesIntroduction of alkyl/aryl side chains
AcylationAcCl, pyridineSynthesis of amide derivatives

Pyridinone Core Reactivity

The pyridinone ring undergoes electrophilic aromatic substitution (EAS) and oxidation:

Key Transformations

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position of the pyridinone ring.

  • Oxidation : MnO₂ in CH₃CN oxidizes the pyridinone to a pyridine N-oxide, enhancing solubility.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation or structural diversification:

Coupling Type Catalyst Substrates Outcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary/secondary aminesN-alkylated analogs

Fluorine-Specific Reactivity

The difluoro moiety influences both electronic and steric environments:

  • Hydrogen Bonding : Fluorines act as hydrogen bond acceptors, stabilizing transition states in SN reactions.

  • Radical Stability : Fluorination reduces susceptibility to radical degradation pathways.

Comparative Reactivity with Structural Analogs

The Boc group differentiates this compound from non-protected analogs:

Analog Reactivity Difference
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridineLower electrophilicity due to pyridine vs. pyridinone
Unprotected piperidine derivativesRapid decomposition under basic conditions

Mechanistic Insights from SAR Studies

Structure-activity relationship (SAR) data from related compounds (e.g., pyrazolo-pyridones ) reveal:

  • Diastereomer Dependency : cis-configured derivatives show enhanced reactivity in coupling reactions vs. trans isomers (15 μM IC₅₀ vs. inactive) .

  • Steric Effects : Bulky substituents on the piperidine ring reduce yields in SN reactions by >30%.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated piperidine ring could impart unique binding properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one with structurally related pyridin-2(1H)-one derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents at Pyridinone Core Key Functional Groups Molecular Weight (g/mol) Reported Applications Evidence Source
This compound 5-position: 1-Boc-4,4-difluoro-3-piperidyl Boc, difluoro-piperidyl ~352.3 (estimated) Synthetic intermediate, drug precursor N/A*
1-cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (5c) 1-position: cyclohexyl; 5-position: 2-hydroxybenzoyl Hydroxybenzoyl, cyclohexyl 325.37 Not specified (structural studies)
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives 5-position: piperazine-carbonyl Piperazine, carbonyl ~300–350 eIF4A3 inhibitors (anticancer)
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives 1-position: 4-(piperazin-1-yl)phenyl Piperazinyl-phenyl ~350–400 SSRIs (antidepressants)
5-(trifluoromethyl)pyridin-2(1H)-one derivatives (e.g., 2a) 5-position: trifluoromethyl Trifluoromethyl ~250–300 Anti-fibrosis agents
3-aryl/heteroaryl-5-(phenylamino)pyridin-2(1H)-one derivatives 3-position: aryl; 5-position: phenylamino Phenylamino, aryl ~300–350 Anti-allodynic agents

Key Comparison Points:

In contrast, piperazine-carbonyl derivatives (e.g., from –3) feature a more polar, hydrogen-bond-capable carbonyl linker, which may improve solubility but reduce membrane permeability relative to the Boc-protected piperidyl group .

Biological Targets and Mechanisms: While piperazine-carbonyl derivatives inhibit eIF4A3 (a translation initiation factor implicated in cancer), the target compound’s Boc and difluoro groups may redirect activity toward other targets, such as kinases or proteases .

Physicochemical Properties :

  • The Boc group increases lipophilicity, which may enhance blood-brain barrier penetration compared to hydrophilic groups like 2-hydroxybenzoyl (5c) . However, this could reduce aqueous solubility, necessitating formulation optimization.
  • Trifluoromethyl-substituted derivatives (e.g., 2a) exhibit strong electron-withdrawing effects, whereas the difluoro-piperidyl group in the target compound provides moderate electronic modulation .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step protection/deprotection sequences for the Boc group and fluorination of the piperidine ring, contrasting with simpler alkylation or acylation routes used for compounds like 5c or 5d .

Table 2: Hypothetical ADMET Profile Comparison*

Property This compound Piperazine-carbonyl Derivatives (e.g., 1o, 1q) SSRI Derivatives (e.g., from )
Lipophilicity (LogP) High (Boc group) Moderate (polar carbonyl) Moderate (piperazinyl-phenyl)
Solubility Low (hydrophobic Boc) Moderate Moderate-to-high
Metabolic Stability High (Boc protection) Moderate Variable (dependent on substituents)
Toxicity Risk Low (Boc as non-toxic protector) Moderate Low-to-moderate

*Based on structural analogs and evidence .

Biological Activity

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a Boc-protected piperidine ring and difluoro groups. Its molecular formula is C15H19F2N2OC_{15}H_{19}F_2N_2O, with a molecular weight of 314.33 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Analogous compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
  • Cytotoxicity : Studies have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanisms of Action : These compounds may operate through multiple pathways, including modulation of cell cycle proteins and apoptosis-related signaling.

Antitumor Activity

A study examined the effects of this compound on human pancreatic cancer cells. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation. Specifically, treatment led to:

  • G2/M Cell Cycle Arrest : The compound caused a notable increase in G2/M phase cells, indicating disruption of normal cell cycle progression.
  • Caspase Activation : Increased levels of activated caspase-3 were observed, highlighting the compound's role in promoting apoptotic pathways.
Treatment Concentration (µM)Cell Viability (%)G2/M Arrest (%)Activated Caspase-3 (Fold Increase)
0 (Control)100101
160353
2.540505

The mechanism underlying the biological activity of this compound involves several key pathways:

  • Inhibition of Notch Signaling : Similar compounds have been shown to reduce Notch-1 activation, leading to decreased expression of its downstream targets involved in cell proliferation.
  • Regulation of Cyclins : The compound modulates cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes for 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperidylpyridinone derivatives typically involves multi-step protocols. A common approach is a one-pot reaction using ammonium acetate (NH₄OAc) and glacial acetic acid (AcOH) under reflux (108°C) to facilitate cyclization and functional group protection . For Boc-protected analogs, tert-butyl dicarbonate (Boc₂O) is used in the presence of a base (e.g., DMAP) to ensure regioselectivity. Yield optimization requires careful control of stoichiometry (e.g., 2.0 equivalents of NH₄OAc) and inert atmosphere to prevent deprotection .

| Synthetic Method Comparison | |---|---| | Method | Key Reagents | Yield Range | | One-pot cyclization | NH₄OAc, AcOH | 45–65% | | Boc protection | Boc₂O, DMAP | 70–85% |

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. Key markers include:
  • ¹H NMR : Distinct signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and pyridinone ring protons (δ ~6.5–7.5 ppm, multiplet) .
  • ¹³C NMR : Carbonyl signals for the Boc group (δ ~155 ppm) and pyridinone C=O (δ ~165 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₂₂F₂N₂O₃: 340.1563) .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a precursor for kinase inhibitors or protease modulators due to its piperidine and pyridinone moieties, which mimic natural pharmacophores. Its Boc group enhances solubility during intermediate purification, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystal packing effects. Experimental validation should include:
  • Co-crystallization studies : Co-formers like water or carboxylic acids (e.g., in ) can stabilize specific polymorphs, altering solubility .
  • Dynamic Light Scattering (DLS) : Measures aggregation tendencies in aqueous buffers, which computational models often overlook .

Q. What experimental design strategies minimize variability in biological activity assays for this compound?

  • Methodological Answer : Adopt split-split-plot designs (as in ) to account for batch effects and environmental factors:
  • Main plots : Vary compound concentrations.
  • Subplots : Test cell lines or enzymatic isoforms.
  • Sub-subplots : Replicate across timepoints to assess temporal stability .

Q. How do steric and electronic effects of the 4,4-difluoro group influence reactivity in downstream derivatization?

  • Methodological Answer : The difluoro group enhances electron-withdrawing effects, accelerating nucleophilic aromatic substitution at the pyridinone ring. However, steric hindrance from the Boc-protected piperidine may require:
  • Microwave-assisted synthesis : To overcome kinetic barriers in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • DFT calculations : Predict regioselectivity for functionalization at C-3 vs. C-5 positions .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo half-lives?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) often underestimate in vivo stability due to:
  • Protein binding : Use equilibrium dialysis to measure free fraction .
  • Metabolite identification : LC-MS/MS to detect phase-I/II metabolites (e.g., glucuronidation at the pyridinone oxygen) .

Q. How to design long-term stability studies for pre-clinical formulations?

  • Methodological Answer : Follow ICH Q1A guidelines with:
  • Forced degradation : Exposure to UV light, peroxides, and varying pH .
  • Impurity profiling : Monitor known degradants (e.g., de-fluorinated analogs) using reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.